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Executive Summary

TRAP-5 amide trifluoroacetate (H-Ser-Phe-Leu-Leu-Arg-NHz ¢ TFA) is a synthetic
pentapeptide agonist of the Protease-Activated Receptor 1 (PAR-1). Unlike native Thrombin,
which activates PAR-1 via irreversible proteolytic cleavage, TRAP-5 functions as a soluble
mimic of the receptor’s tethered ligand. This allows for the precise, reversible interrogation of
PAR-1 signaling pathways—specifically Gg-mediated calcium mobilization and G12/13-
mediated cytoskeletal reorganization—without the enzymatic pleiotropy of thrombin.

This guide details the physicochemical properties, molecular mechanism, and validated
experimental protocols for TRAP-5, designed to support researchers in hematology, vascular
biology, and drug discovery.

Molecular Identity & Physicochemical Properties[1]

The "TRAP-5" designation refers specifically to the pentapeptide sequence representing the
first five amino acids of the new N-terminus exposed after thrombin cleavage. The "amide"
modification (C-terminal amidation) enhances stability against carboxypeptidases, while the
"trifluoroacetate” (TFA) serves as the counter-ion from solid-phase synthesis.
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Property Specification

Peptide Sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2)
Target Receptor PAR-1 (Protease-Activated Receptor 1)
Molecular Weight ~633.8 g/mol (free base)

Salt Form Trifluoroacetate (TFA)

Solubility Water, PBS, or DMSO (up to 25 mg/mL)

>95% (HPLC) for biological assays to avoid

Purity Requirement ) )
deletion sequence interference

Expert Insight: The TFA counter-ion is standard for peptide stability but can be cytotoxic in
sensitive cell culture assays at high concentrations. For non-platelet cell-based assays,

consider buffering capacity or salt exchange if observing non-specific toxicity.

Mechanism of Action: The Tethered Ligand Mimic|[2]
The "Tethered Ligand" Hypothesis

Native activation of PAR-1 by thrombin involves a unique proteolytic mechanism.[1] Thrombin
binds to the receptor's N-terminus and cleaves the peptide bond between Arg41 and Ser42.
This cleavage exposes a new N-terminal sequence (SFLLRN...), which acts as a "tethered
ligand," folding back to bind intramolecularly to the receptor's second extracellular loop (ECL2),

triggering transmembrane signaling.

TRAP-5 Bypass Mechanism

TRAP-5 amide bypasses the requirement for thrombin cleavage. It is a soluble peptide identical

to the tethered ligand sequence (SFLLR).

o Direct Binding: TRAP-5 binds directly to the ligand-binding pocket on ECL2 of PAR-1.
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o Conformational Change: Binding induces a conformational shift in the transmembrane
helices (TM), similar to the native tethered ligand.

o G-Protein Coupling: The activated receptor couples primarily to Gagq and Gal12/13 families.

Signaling Cascades

e Gag Pathway: Activates Phospholipase C

(PLC

), generating IP3 and DAG. IP3 triggers Ca?* release from the dense tubular system, leading
to platelet shape change and granule secretion.

e G012/13 Pathway: Activates RhoGEF and RhoA, driving cytoskeletal reorganization and
shape change.

e Gai Pathway: PAR-1 can also couple to Gi, inhibiting cAMP production, though TRAP-5 is
sometimes reported to be less potent at this specific pathway compared to Thrombin.

Visualization of Signaling Pathways
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Figure 1: TRAP-5 bypasses proteolytic cleavage to directly activate PAR-1 G-protein coupled
pathways.
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Experimental Protocols
Reconstitution & Storage

The stability of TRAP-5 is critical for reproducible EC50 values.

e Solvent: Reconstitute in sterile, distilled water or 0.1% acetic acid to a stock concentration of
1-10 mM.

» Aliquot: Do not store the stock at 4°C. Aliguot immediately into single-use volumes (e.g., 10-
50 pL) to avoid freeze-thaw cycles.

o Storage: Store lyophilized powder at -20°C (stable >1 year). Store aliquots at -80°C (stable 6
months).

Platelet Aggregation Assay (LTA)

Objective: Measure TRAP-5 induced aggregation in Platelet-Rich Plasma (PRP).
Materials:

» Citrated Human Whole Blood.

e TRAP-5 Amide Stock (1 mM).

e Light Transmission Aggregometer (e.g., Chrono-log).

Workflow:

Preparation: Centrifuge whole blood at 200 x g for 10 mins to obtain PRP.

Baseline: Set 100% transmission with Platelet-Poor Plasma (PPP).

Incubation: Incubate 450 pL PRP at 37°C for 2 minutes with stirring (1200 rpm).

Activation: Add TRAP-5 to achieve final concentrations of 10, 20, and 50 puM.

o Note: TRAP-5 is less potent than TRAP-6 (SFLLRN). While TRAP-6 is often used at 10
MM, TRAP-5 may require 20-50 uM for maximal aggregation.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12044051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

e Measurement: Record light transmission for 5-7 minutes.

Experimental Workflow Diagram
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Figure 2: Standardized workflow for TRAP-5 reconstitution and platelet aggregation testing.

Comparative Analysis: TRAP-5 vs. Thrombin vs.
TRAP-6

Understanding the distinction between the pentapeptide (TRAP-5) and the hexapeptide (TRAP-

6) is vital for experimental design.
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Why use TRAP-5 over TRAP-6? While TRAP-6 is more potent, TRAP-5 (SFLLR) represents
the minimal active sequence. Researchers often use TRAP-5 in structure-activity relationship
(SAR) studies or when investigating the specific contribution of the N-terminal leucine residues
to receptor binding affinity without the influence of the Asn (N) residue found in TRAP-6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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